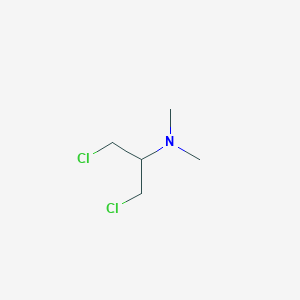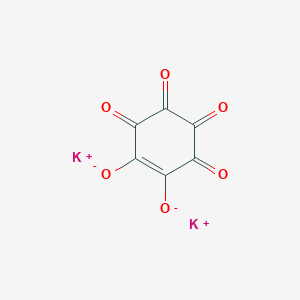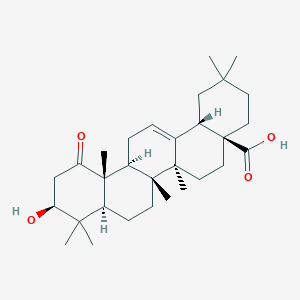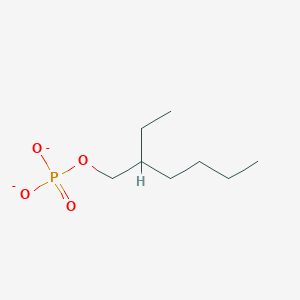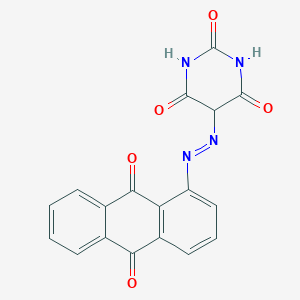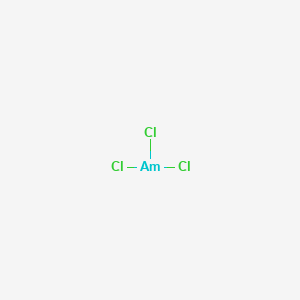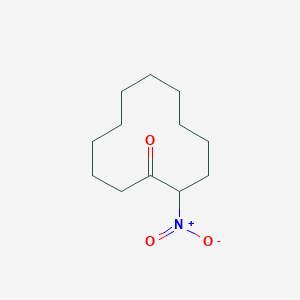
2-Nitrocyclododecanone
Overview
Description
2-Nitrocyclododecanone is an organic compound with the molecular formula C12H21NO3. It is a nitro-substituted cyclododecanone, characterized by the presence of a nitro group (-NO2) attached to the cyclododecanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrocyclododecanone can be synthesized through the nitration of cyclododecanone. One common method involves the use of dinitrogen tetroxide (N2O4) and oxygen (O2) in the presence of a denitrating agent such as 2-pyrrolidinone. The reaction typically occurs in an organic solvent, and the mole ratio of the denitrating agent to cycloalkene is maintained between 0.1:1 and 2:1 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrocyclododecanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: 2-Aminocyclododecanone.
Substitution: Various substituted cyclododecanones depending on the nucleophile used.
Oxidation: Cyclododecanone carboxylic acids
Scientific Research Applications
2-Nitrocyclododecanone has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways involving nitro compounds and their reduction products.
Medicine: Research into its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Nitrocyclododecanone primarily involves its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to alterations in their activity. The exact pathways and molecular targets depend on the specific biological context and the presence of other reactive species .
Comparison with Similar Compounds
Cyclododecanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrocyclohexanone: A smaller ring structure, leading to different chemical properties and reactivity.
2-Nitrocyclooctanone: An intermediate ring size, with properties between those of cyclohexanone and cyclododecanone
Uniqueness of 2-Nitrocyclododecanone: this compound is unique due to its larger ring size and the presence of the nitro group, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for the formation of various derivatives that can be tailored for specific research and industrial purposes .
Properties
IUPAC Name |
2-nitrocyclododecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKBTEDZSLYKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319089 | |
| Record name | 2-Nitrocyclododecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13154-31-9 | |
| Record name | NSC339629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrocyclododecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-[1,1'-biphenyl]-2-amine](/img/structure/B81568.png)

![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)




